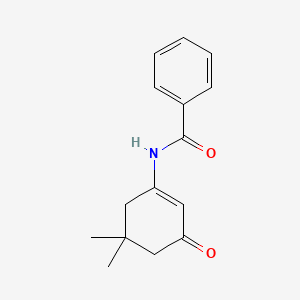
Benzamide, N-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-: is an organic compound with a complex structure that includes a benzamide moiety and a cyclohexenone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)- typically involves the reaction of benzoyl chloride with 5,5-dimethyl-3-oxo-1-cyclohexen-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzamide, N-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)- can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: This compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of corresponding alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the benzamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, Benzamide, N-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)- is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a ligand in coordination chemistry .
Biology and Medicine: Its structure allows for interactions with various biological targets, making it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure makes it valuable for the development of new polymers and other advanced materials .
Mécanisme D'action
The mechanism of action of Benzamide, N-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)- involves its interaction with specific molecular targets. The benzamide moiety can form hydrogen bonds with biological molecules, while the cyclohexenone ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- Benzamide, N-(3-oxocyclohex-1-en-1-yl)-
- Benzamide, N-(2,3-dihydro-5-methyl-2-oxo-4-pyrimidinyl)-
Comparison: Compared to similar compounds, Benzamide, N-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)- is unique due to the presence of the dimethyl groups on the cyclohexenone ring.
Propriétés
Numéro CAS |
23674-57-9 |
|---|---|
Formule moléculaire |
C15H17NO2 |
Poids moléculaire |
243.30 g/mol |
Nom IUPAC |
N-(5,5-dimethyl-3-oxocyclohexen-1-yl)benzamide |
InChI |
InChI=1S/C15H17NO2/c1-15(2)9-12(8-13(17)10-15)16-14(18)11-6-4-3-5-7-11/h3-8H,9-10H2,1-2H3,(H,16,18) |
Clé InChI |
XAXJAVCKMWVKNB-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=CC(=O)C1)NC(=O)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Methylsulfanyl)-4-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B14691434.png)
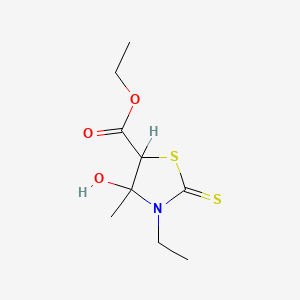

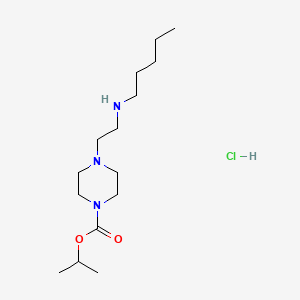
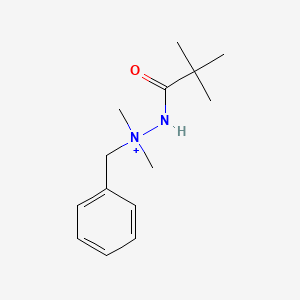
![3-Phenyl-7,7a-dihydro[1,2]oxazolo[5,4-d]pyrimidine-4,6(3ah,5h)-dione](/img/structure/B14691468.png)
![2H,4H-Spiro[1-benzoselenopyran-3,2'-oxirane]](/img/structure/B14691469.png)
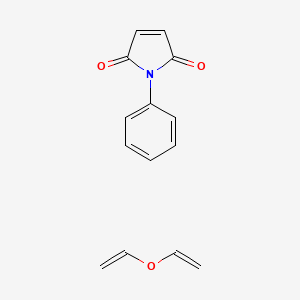
![N-({[(Ethoxymethyl)(sulfanylidene)phosphaniumyl]sulfanyl}acetyl)-L-valine](/img/structure/B14691491.png)

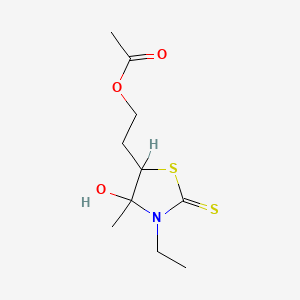
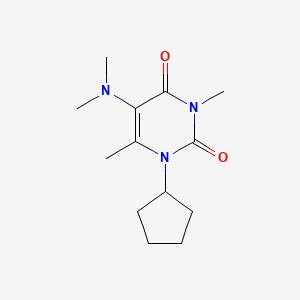
![5-Ethenyl-1-azabicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B14691523.png)
![[3,4-Bis(phenylmethoxy)phenyl] acetate](/img/structure/B14691526.png)
